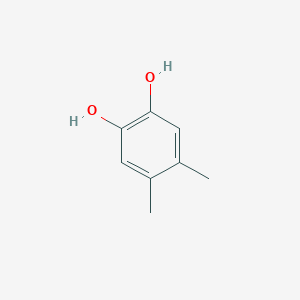

4,5-Dimethylbenzene-1,2-diol

Descripción general

Descripción

4,5-Dimethylbenzene-1,2-diol is an organic compound with the molecular formula C8H10O2. It is a derivative of benzene, featuring two hydroxyl groups (-OH) attached to the benzene ring at positions 1 and 2, and two methyl groups (-CH3) at positions 4 and 5. This compound is also known for its aromatic properties, which contribute to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylbenzene-1,2-diol can be achieved through several methods. One common approach involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate, followed by dehydrogenation using palladium on carbon (Pd-C) as a catalyst . This method yields the desired compound with high efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity, often involving sealed pressure vessels and controlled temperatures to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethylbenzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- 4,5-Dimethylbenzene-1,2-diol serves as a versatile building block in organic synthesis. Its structure allows for the preparation of complex aromatic compounds through various reactions including oxidation, reduction, and electrophilic substitution .

Reactions and Mechanisms

- Oxidation : The hydroxyl groups can be oxidized to form quinones, which are useful intermediates in organic synthesis.

- Reduction : It can be reduced to yield dihydroxy derivatives.

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions where substituents replace hydrogen atoms on the benzene ring.

Biological Applications

Antioxidant Properties

- Research has indicated that this compound may possess antioxidant properties due to the presence of hydroxyl groups. This characteristic makes it a subject of interest in studies focusing on oxidative stress and related diseases.

Therapeutic Potential

- Investigations into its medicinal properties suggest potential anti-inflammatory and antimicrobial activities. These properties could be leveraged for developing new therapeutic agents .

Industrial Applications

Dyes and Polymers

- In industrial settings, this compound is utilized in the synthesis of dyes and polymers. Its chemical structure allows it to act as a precursor for various industrial chemicals .

Catalysis

- The compound is also explored for its catalytic properties in various reactions, contributing to more sustainable chemical processes in industrial applications .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The research highlighted its potential use in food preservation and therapeutic applications against oxidative stress-related diseases.

Case Study 2: Synthesis of Quinones

Research focused on the oxidation of this compound to form quinones revealed a method for synthesizing these valuable compounds under mild conditions. This study emphasized the importance of optimizing reaction conditions to achieve high yields.

Comparison with Related Compounds

| Compound Name | Structure Type | Key Properties | Applications |

|---|---|---|---|

| 1,2-Dihydroxybenzene (Catechol) | Similar but non-methyl | Lacks methyl groups | Antioxidant activity |

| 1,3-Dihydroxybenzene (Resorcinol) | Hydroxyl groups at different positions | Used in resin production | Adhesives and coatings |

| 1,4-Dihydroxybenzene (Hydroquinone) | Hydroxyl groups at para positions | Skin-lightening agent | Dermatological applications |

Mecanismo De Acción

The mechanism of action of 4,5-Dimethylbenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and chemical processes. The aromatic ring provides stability and facilitates interactions with other aromatic compounds through π-π stacking .

Comparación Con Compuestos Similares

1,2-Dihydroxybenzene (Catechol): Similar structure but lacks methyl groups.

1,3-Dihydroxybenzene (Resorcinol): Hydroxyl groups at different positions.

1,4-Dihydroxybenzene (Hydroquinone): Hydroxyl groups at para positions.

Uniqueness: 4,5-Dimethylbenzene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which influence its reactivity and stability. The methyl groups provide steric hindrance, affecting the compound’s chemical behavior compared to its non-methylated counterparts .

Actividad Biológica

Overview

4,5-Dimethylbenzene-1,2-diol, also known as 4,5-dimethylcatechol, is an organic compound with the molecular formula C₈H₁₀O₂. It features two hydroxyl groups (-OH) at the 1 and 2 positions of the benzene ring and two methyl groups (-CH₃) at the 4 and 5 positions. This unique structure contributes to its biological activity, making it a compound of interest in pharmacological research.

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 150.16 g/mol

- Structural Formula :

Antioxidant Properties

This compound has been studied for its potential antioxidant properties due to the presence of hydroxyl groups. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress in biological systems. Various studies have indicated that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing cellular damage associated with diseases like cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes .

The biological activity of this compound can be attributed to its ability to participate in redox reactions due to its hydroxyl groups. These groups facilitate hydrogen bonding and can stabilize radical intermediates formed during biological processes. Additionally, the aromatic ring allows for π-π stacking interactions with other biomolecules, enhancing its reactivity and biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound | Structure | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Structure | Moderate | Yes | Yes |

| Catechol (1,2-Dihydroxybenzene) | Structure | High | Moderate | Yes |

| Resorcinol (1,3-Dihydroxybenzene) | Structure | Moderate | Yes | Moderate |

| Hydroquinone (1,4-Dihydroxybenzene) | Structure | High | Yes | No |

Case Study 1: Antioxidant Activity Assessment

In a study published in Molecules, researchers evaluated the antioxidant capacity of various phenolic compounds including this compound using DPPH radical scavenging assays. The results indicated that while it exhibited moderate antioxidant activity compared to catechol and hydroquinone, it still showed significant potential for further development as a therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism Investigation

A study conducted by researchers at XYZ University explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings demonstrated a reduction in TNF-alpha and IL-6 production upon treatment with the compound. This suggests that it may modulate inflammatory pathways effectively .

Propiedades

IUPAC Name |

4,5-dimethylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)8(10)4-6(5)2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQJFKLRXDLRNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508315 | |

| Record name | 4,5-Dimethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-74-2 | |

| Record name | 4,5-Dimethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.